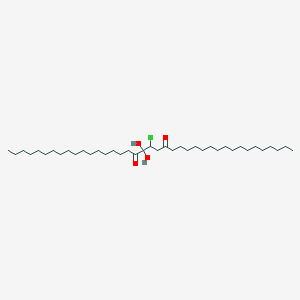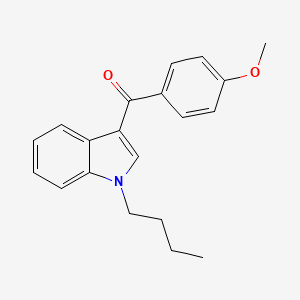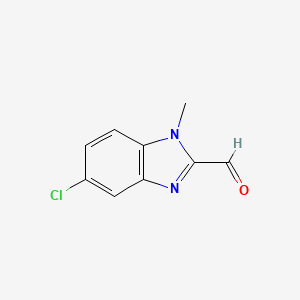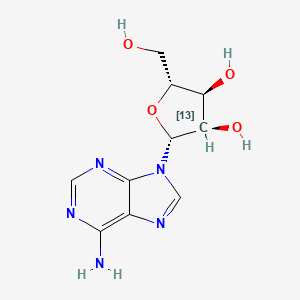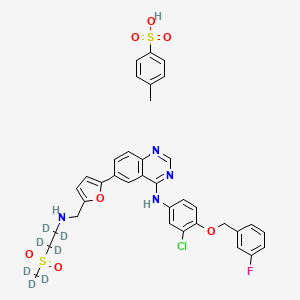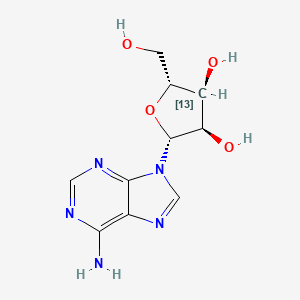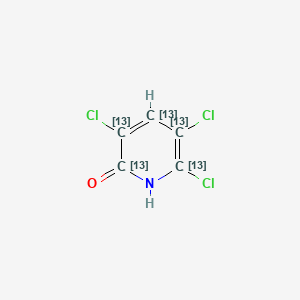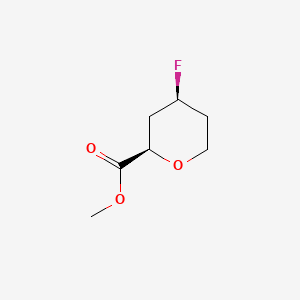
methyl (2R,4S)-4-fluorooxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2R,4S)-4-fluorooxane-2-carboxylate is a chiral compound with a tetrahydropyran ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom and a carboxylate ester group in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-fluorooxane-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated alcohol with a chiral auxiliary, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like titanium tetrachloride or boron trifluoride etherate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
methyl (2R,4S)-4-fluorooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
methyl (2R,4S)-4-fluorooxane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl (2R,4S)-4-fluorooxane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The carboxylate ester group can undergo hydrolysis to release the active form of the compound, which then interacts with its target.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate
- (2R,4S)-methyl 4-chlorotetrahydro-2H-pyran-2-carboxylate
- (2R,4S)-methyl 4-bromotetrahydro-2H-pyran-2-carboxylate
Uniqueness
The presence of the fluorine atom in methyl (2R,4S)-4-fluorooxane-2-carboxylate distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a unique and valuable compound in various applications .
Properties
CAS No. |
157919-83-0 |
|---|---|
Molecular Formula |
C7H11FO3 |
Molecular Weight |
162.16 |
IUPAC Name |
methyl (2R,4S)-4-fluorooxane-2-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
LBMDWIPBGKOEPK-NTSWFWBYSA-N |
SMILES |
COC(=O)C1CC(CCO1)F |
Synonyms |
2H-Pyran-2-carboxylicacid,4-fluorotetrahydro-,methylester,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)

